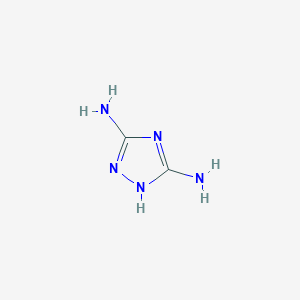

Guanazol

Übersicht

Beschreibung

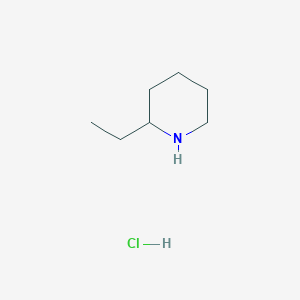

N-Isopropylbenzylamine (hydrochloride) is a chemical compound that has gained attention in various fields of research and industry. It is an organic base and an important raw material for organic synthesis. This compound is known for its structural similarity to methamphetamine, which has led to its use as a substitute or adulterant in illicit drug markets .

Wissenschaftliche Forschungsanwendungen

N-Isopropylbenzylamin (Hydrochlorid) hat mehrere Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von N-Isopropylbenzylamin (Hydrochlorid) beinhaltet seine Wechselwirkung mit zellulären Zielen und Signalwegen. Es wurde gezeigt, dass es die Stickstoffoxidproduktion in vitro erhöht, was zu zytotoxischen Wirkungen in neuronalen Zelllinien führt. Die genauen molekularen Zielstrukturen und Signalwege, die an seiner Wirkung beteiligt sind, werden noch untersucht, aber es ist bekannt, dass es zelluläre Signalübertragung und Stoffwechselprozesse beeinflusst .

Wirkmechanismus

Target of Action

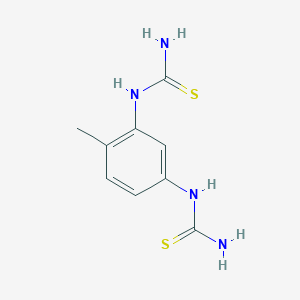

Guanazole, also known as 3,5-diamino-1,2,4-triazole, primarily targets the enzyme ribonucleoside-diphosphate reductase . This enzyme plays a crucial role in DNA synthesis, making it a key target for antineoplastic agents .

Mode of Action

Guanazole inhibits the action of ribonucleoside-diphosphate reductase, thereby blocking DNA synthesis . This inhibition disrupts the normal cell cycle, particularly affecting rapidly dividing cells, such as cancer cells . The compound’s interaction with its target leads to a decrease in the production of deoxyribonucleotides, which are essential for DNA replication and repair .

Biochemical Pathways

The primary biochemical pathway affected by Guanazole is the DNA synthesis pathway. By inhibiting ribonucleoside-diphosphate reductase, Guanazole disrupts the conversion of ribonucleotides to deoxyribonucleotides, a critical step in DNA synthesis . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells .

Result of Action

The primary molecular effect of Guanazole’s action is the inhibition of DNA synthesis, leading to cell cycle arrest . On a cellular level, this can result in the death of rapidly dividing cells, such as cancer cells . This makes Guanazole a potential antineoplastic agent .

Biochemische Analyse

Biochemical Properties

Guanazole has been found to have an action on the reduction of ribonucleotides . It inhibits the reduction of ribonucleotides to deoxyribonucleotides catalyzed by enzyme preparations from human epidermoid carcinoma cells . The effects of Guanazole on DNA synthesis and on ribonucleotide reductase were similar to those of hydroxyurea .

Cellular Effects

Guanazole has been found to influence DNA synthesis and DNA repair in HeLa cells . It is not as effective as hydroxyurea (HU) on HeLa cells. DNA excision repair following UV irradiation is also influenced by Guanazole .

Molecular Mechanism

The molecular mechanism of Guanazole involves its interaction with ribonucleotides, inhibiting their reduction to deoxyribonucleotides . This suggests that Guanazole may act not only on the DNA pathway but also directly on the DNA molecule .

Metabolic Pathways

Given its action on the reduction of ribonucleotides, it is likely that Guanazole interacts with enzymes involved in nucleotide metabolism .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: N-Isopropylbenzylamin (Hydrochlorid) kann durch reduktive Aminierung von Benzylamin mit Aceton synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Reduktionsmittels wie Natriumborhydrid (NaBH4) in Gegenwart eines Lösungsmittels wie Tetrahydrofuran (THF) oder Ethanol. Die Reaktion wird in einem Temperaturbereich von 35-40 °C durchgeführt, und der Fortschritt wird mit Hilfe der Dünnschichtchromatographie (DC) verfolgt .

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von N-Isopropylbenzylamin (Hydrochlorid) größere Reaktionen mit optimierten Bedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Syntheseprozesses verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-Isopropylbenzylamin (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Imine oder Nitrile zu bilden.

Reduktion: Es kann reduziert werden, um sekundäre Amine zu bilden.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) sind gängige Reduktionsmittel.

Substitution: Halogenierungsmittel wie Thionylchlorid (SOCl2) oder Phosphortribromid (PBr3) können für Substitutionsreaktionen verwendet werden.

Wichtige gebildete Produkte:

Oxidation: Bildung von Iminen oder Nitrilen.

Reduktion: Bildung von sekundären Aminen.

Substitution: Bildung verschiedener substituierter Benzylaminderivate.

Vergleich Mit ähnlichen Verbindungen

N-Isopropylbenzylamin (Hydrochlorid) ist strukturell ähnlich wie Methamphetamin, was zu seiner Verwendung als Ersatzstoff auf illegalen Drogenmärkten geführt hat. Im Gegensatz zu Methamphetamin hat es keine signifikanten stimulierenden Wirkungen. Weitere ähnliche Verbindungen umfassen:

Methamphetamin: Ein starkes ZNS-Stimulans mit hohem Missbrauchspotenzial.

Benzylamin: Ein einfacheres Amin, das als Baustein für verschiedene chemische Synthesen dient.

N-Benzylisopropylamin: Ein weiteres Isomer mit ähnlichen Eigenschaften, aber unterschiedlicher struktureller Anordnung

N-Isopropylbenzylamin (Hydrochlorid) zeichnet sich durch seine einzigartige Kombination aus struktureller Ähnlichkeit mit Methamphetamin und seinen vielfältigen Anwendungen in Forschung und Industrie aus.

Eigenschaften

IUPAC Name |

1H-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5/c3-1-5-2(4)7-6-1/h(H5,3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWIYNIDEDLDCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N5 | |

| Record name | GUANAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025367 | |

| Record name | Guanazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Guanazole appears as colorless crystals. (NTP, 1992) | |

| Record name | GUANAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | GUANAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1455-77-2 | |

| Record name | GUANAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-Diamino-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1455-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001455772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,4-Triazole-3,5-diamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-triazole-3,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I01TWM5267 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

399 to 403 °F (Decomposes) (NTP, 1992) | |

| Record name | GUANAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 3,5-diamino-1,2,4-triazole (guanazole)?

A1: 3,5-diamino-1,2,4-triazole (guanazole) primarily acts as an inhibitor of ribonucleotide reductase (RNR). [, , , , ] RNR is the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, essential building blocks for DNA synthesis. [, ] By inhibiting RNR, guanazole disrupts DNA synthesis, ultimately leading to cell death. [, , ]

Q2: What are the cellular consequences of guanazole treatment?

A3: Guanazole treatment leads to the depletion of deoxyribonucleotide triphosphates (dNTPs), ultimately inhibiting DNA synthesis. [, , ] This inhibition primarily impacts rapidly dividing cells, such as those found in bone marrow and lymphoid organs, leading to myelosuppression and immunosuppression. [, ]

Q3: What is the molecular formula and weight of guanazole?

A3: The molecular formula of guanazole is C2H5N5, and its molecular weight is 85.09 g/mol.

Q4: Are there any studies on the spectroscopic properties of guanazole?

A5: Yes, researchers have investigated the infrared (IR) spectra of guanazole in different solvent environments. [] These studies have provided insights into the structural characteristics and solvent interactions of the molecule. Additionally, studies have utilized techniques like nuclear magnetic resonance (NMR) spectroscopy to confirm the structure of synthesized guanazole derivatives. []

Q5: Has guanazole been explored for applications beyond its pharmaceutical use?

A6: Yes, guanazole has shown promise as a component in flame-retardant compositions for materials like cotton and polyamides. [, ] It reacts readily with tetrakis(hydroxymethyl)phosphonium chloride (THPC) or tetrakis(hydroxymethyl)phosphonium hydroxide (THPOH) to form polymers that impart flame-retardant properties to fabrics. []

A5: There is limited information available within the provided research regarding the direct catalytic properties and applications of guanazole.

Q6: Have computational methods been used to study guanazole?

A7: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the hydrogen bonding interactions between guanazole and DMSO/water complexes. [] This study provided insights into the stability and binding energies of these complexes. Furthermore, molecular dynamics simulations have been used to explore the mesomorphic properties of guanazole derivatives. []

Q7: How do structural modifications to guanazole affect its activity?

A8: Research suggests that acylating guanazole to create prodrugs can significantly alter its physicochemical properties, including lipophilicity and acid-base characteristics. [] These modifications aim to improve its pharmacological properties. One study synthesized nine amide derivatives of guanazole and found that some exhibited comparable or even greater antineoplastic activity against L1210 leukemia cells in vitro. []

Q8: Are there any specific challenges related to the formulation of guanazole?

A9: While the provided literature doesn't delve into specific formulation challenges of guanazole, its rapid excretion necessitates frequent administration for optimal antitumor activity. [] This highlights the need for further research on potential formulations to enhance its stability and bioavailability for sustained drug release.

A8: While the provided research primarily focuses on guanazole's biological activity and chemical properties, specific information about SHE regulations is limited.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of guanazole?

A10: Studies in mice, rats, and dogs have shown that guanazole is rapidly absorbed and excreted primarily in the urine, with minimal metabolism. [] In humans, the plasma half-life of intravenously administered guanazole ranges from 1 to 10 hours depending on the time point and dose. [] The drug appears to be eliminated almost entirely unchanged, with no detectable metabolites found in rat liver perfusate or bile. []

Q10: How does the route of administration affect the pharmacokinetics of guanazole?

A11: While intravenous administration is commonly employed in research, one study investigated the percutaneous absorption of topically applied guanazole in pigs. [] Findings indicated minimal absorption through the skin (approximately 0.2% of the applied dose after 48 hours), suggesting limited effectiveness via this route. []

Q11: What mechanisms of resistance to guanazole have been identified?

A13: Research suggests that resistance to guanazole can arise from alterations in ribonucleotide reductase. [, , ] Some resistant cell lines exhibit elevated levels of RNR activity, while others display altered enzyme forms with reduced drug sensitivity. [, , ]

Q12: What are the main toxicities associated with guanazole?

A14: Myelosuppression is the primary toxicity observed with guanazole treatment. [, , ] Other side effects include drug fever, mucositis, rash, and alkalosis. [] Pre-existing chemotherapy or radiotherapy can exacerbate these toxicities. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B75334.png)